Solid-State Thermodynamic Stability Ranking of Enantiopure A-(S)-Metaxalone Versus Racemic Polymorphs
Under standard conditions, the crystalline modifications of metaxalone form a thermodynamic stability series based on Gibbs free energy (ΔG⁰). The enantiopure A-(S)-1 form is energetically equivalent to A-rac-1 (ΔG⁰: A-(S)-1 ≈ A-rac-1) and is more thermodynamically stable than B-rac-1, but less stable than the metastable C-phases. The full ranking is: B-rac-1 < A-(S)-1 ≈ A-rac-1 < C-rac-1 < C-(S)-1 [1]. This establishes that the enantiopure (S)-form occupies a distinct thermodynamic position within the metaxalone solid-form landscape, with stability comparable to the commercially relevant A-rac polymorph but distinct from B-rac.
| Evidence Dimension | Thermodynamic stability (Gibbs free energy ΔG⁰ ranking at standard conditions from melting point to 20 °C) |
|---|---|
| Target Compound Data | A-(S)-1: ΔG⁰ ranking position 2 of 5 (≈ A-rac-1); structural organization close to A-rac-1 polymorph per X-ray analysis |
| Comparator Or Baseline | B-rac-1 (least stable); A-rac-1 (equivalent to A-(S)-1, position 2); C-rac-1 (position 4); C-(S)-1 (least stable, position 5) |
| Quantified Difference | ΔG⁰ series: B-rac-1 < A-(S)-1 ≈ A-rac-1 < C-rac-1 < C-(S)-1. A-(S)-1 is thermodynamically more stable than B-rac-1 and equivalent to A-rac-1. |
| Conditions | Thermochemical analysis of crystalline metaxalone modifications; ΔG⁰ calculated from melting point to 20 °C; characterized by PXRD, IR spectroscopy, and X-ray crystallography (Bredikhin et al., 2018) |
Why This Matters
Procurement of A-(S)-1 enantiopure material provides access to a crystalline form with distinct thermodynamic properties from the B-rac polymorph commonly found in commercial racemic metaxalone, enabling form-specific formulation and stability studies.
- [1] Bredikhin AA, Zakharychev DV, Gubaidullin AT, Bredikhina ZA. Solid Phase Behavior, Polymorphism, and Crystal Structure Features of Chiral Drug Metaxalone. Crystal Growth & Design, 2018, 18(11), 6627–6639. DOI: 10.1021/acs.cgd.8b00874. View Source
